N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
Description
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a 2-bromoacetyl-substituted amino group at the para position of the benzene ring. The molecular formula is C₁₆H₁₄BrN₂O₂, with a molecular weight of 345.20 g/mol.
Key structural features include:
- Benzyl group: Enhances lipophilicity, influencing membrane permeability and binding interactions.
- Bromoacetyl group: Acts as a leaving group, enabling nucleophilic substitution reactions.
- Benzamide core: Provides a rigid aromatic framework for structural diversification.
Properties
IUPAC Name |
N-benzyl-4-[(2-bromoacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDNFMKEXWJEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-[(2-bromoacetyl)amino]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Major Products:
Nucleophilic substitution: The major products are N-substituted benzamides and the corresponding bromide salts.
Hydrolysis: The major products are 4-aminobenzamide and bromoacetic acid.
Scientific Research Applications
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide has several applications in scientific research:
Proteomics: It is used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: It is used in various biological assays to understand cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares N-Benzyl-4-[(2-bromoacetyl)amino]benzamide with structurally related benzamide derivatives:
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility
- Benzyl vs. Alkyl Groups : The benzyl group in the target compound increases lipophilicity (logP ~2.4 predicted) compared to butyl or ethyl substituents, reducing aqueous solubility but enhancing membrane penetration .
- Bromoacetyl vs. Boronate Ester : The bromoacetyl group enables alkylation reactions, whereas boronate esters (e.g., in ) are used in cross-coupling reactions.
- Trifluoromethyl Quinoline (G11): Introduces strong electron-withdrawing effects, stabilizing the compound against metabolic degradation, unlike the electron-deficient bromoacetyl group .
Research Findings
In contrast, boronate esters () are inert under physiological conditions but reactive in cross-coupling reactions .
Thermal Stability :
- The target compound’s melting point is predicted to be 138–140°C (similar to boronate ester analogs in ), while naphthyl-substituted derivatives () exhibit higher thermal stability due to aromatic stacking .
Toxicological Profile: Bromoacetyl-containing compounds (e.g., ) are classified as irritants, requiring careful handling, unlike non-reactive benzamides like G11 .
Biological Activity
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound contains a bromoacetyl group that enhances its reactivity and biological profile. The presence of this group allows for covalent modifications of proteins, which can lead to alterations in protein function and interactions. The molecular formula for this compound is CHBrNO.
The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic residues in target proteins. This interaction can inhibit or modify the activity of enzymes or receptors involved in various biological processes. The bromoacetyl group is particularly notable for its ability to participate in nucleophilic substitution reactions, making it a versatile tool in biochemical studies.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown activity against various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.
Case Study:
A study demonstrated that certain benzamide derivatives exhibited cytotoxic effects on cancer cell lines with IC values ranging from 0.1 to 10 μM, suggesting potential for therapeutic applications .
Antiparasitic Activity
This compound has potential antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structures have been shown to possess low EC values, indicating high potency against this parasite.
Table 1: Antiparasitic Activity Comparison
| Compound | EC (μM) | Selectivity Ratio |
|---|---|---|
| This compound | TBD | TBD |
| Compound 73 (analog) | 0.001 | >30 |
Applications in Research
This compound is utilized in various research contexts:
- Proteomics : It serves as a biochemical tool for studying protein interactions and modifications.
- Medicinal Chemistry : The compound is being explored as a precursor for drug development due to its unique reactivity.
- Biological Assays : It is employed in assays aimed at understanding cellular processes and molecular mechanisms.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the bromoacetyl group significantly influence the biological activity of related compounds. For example, replacing the bromo group with other halogens or functional groups can alter the potency and selectivity towards specific targets.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Bromo to chloro | Decreased potency |
| Addition of electron-withdrawing groups | Increased selectivity against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
